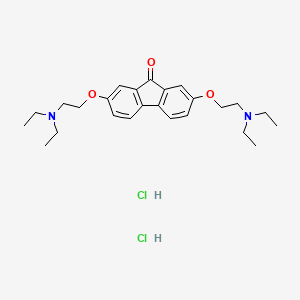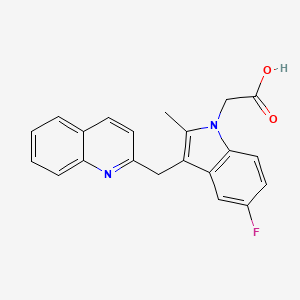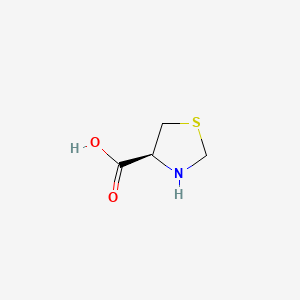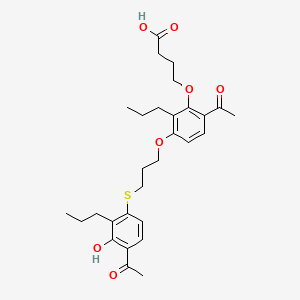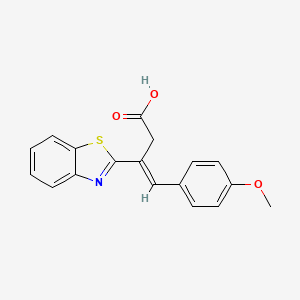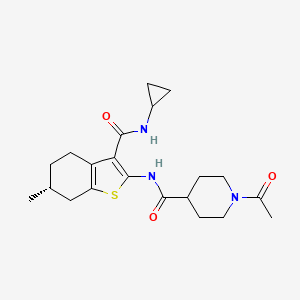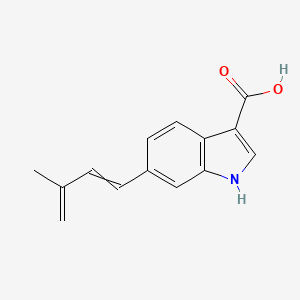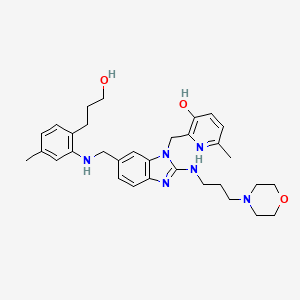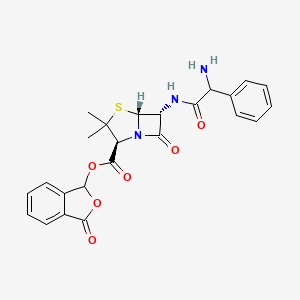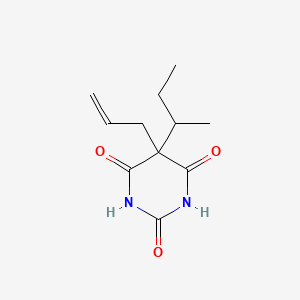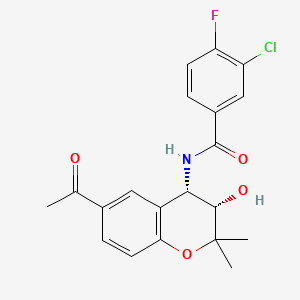
托纳贝沙特
描述
托纳贝沙特是一种新型的顺式苯并吡喃衍生物,以其对抗神经元过度兴奋和神经源性炎症的功效而闻名。它已被研究用于治疗偏头痛、胶质母细胞瘤和其他中枢神经系统疾病。托纳贝沙特主要作为间隙连接调节剂发挥作用,专门靶向连接蛋白 43 半通道 .
科学研究应用
托纳贝沙特具有广泛的科学研究应用:
化学: 用作研究间隙连接调节和连接蛋白半通道抑制的模型化合物。
生物学: 研究其在减少神经炎症和预防中枢神经系统损伤中的作用。
医学: 由于其抑制连接蛋白 43 半通道和减少神经炎症标志物的能力,已被探索作为治疗偏头痛、胶质母细胞瘤和多发性硬化的潜在治疗方法
作用机制
托纳贝沙特通过抑制连接蛋白 43 半通道发挥作用,连接蛋白 43 半通道参与神经炎症和中枢神经系统损伤期间三磷酸腺苷和其他信号分子的释放。通过阻断这些半通道,托纳贝沙特减少了炎症和神经元损伤的蔓延。它还抑制皮质扩散性抑制,这是偏头痛的主要机制 .
生化分析
Biochemical Properties
Role in Biochemical Reactions: Tonabersat primarily interacts with connexin 43 (Cx43) hemichannels. These channels play a crucial role in secondary lesion spread, edema, inflammation, and neuronal loss following CNS injuries. Cx43 hemichannels are considered “pathological pores” due to their involvement in neuroinflammation and chronic inflammatory diseases .
Interactions with Biomolecules: Tonabersat directly inhibits Cx43 hemichannel opening. During ischemia and reperfusion phases, it significantly reduces ATP release mediated by these hemichannels. This effect has been confirmed using electrophysiology . Additionally, Tonabersat reduces connexin43 gap junction coupling at higher concentrations, leading to internalization and degradation of junctional plaques via the lysosomal pathway .
Cellular Effects
Impact on Cell Function: Tonabersat influences cell function by modulating Cx43 hemichannels. By blocking ATP release, it mitigates neuroinflammatory responses. In experimental autoimmune encephalomyelitis (EAE) mice (a model for multiple sclerosis), Tonabersat reduced microglial activation (ionized calcium-binding adapter molecule 1, Iba1) and astrogliosis (glial fibrillary acidic protein, GFAP) while preserving myelin basic protein (MBP) expression .
Molecular Mechanism
Tonabersat’s mechanism of action involves inhibiting Cx43 hemichannels. By doing so, it suppresses NOD-like receptor protein 3 (NLRP3) inflammasome assembly and activation. This prevents downstream inflammation and contributes to its neuroprotective effects .
准备方法
托纳贝沙特是通过一系列涉及苯并吡喃衍生物的化学反应合成的。合成路线通常包括以下步骤:
苯并吡喃核的形成: 这涉及在受控条件下将适当的前体环化。
功能化: 在苯并吡喃核中引入羟基、乙酰基和酰胺基等官能团。
托纳贝沙特的工业生产方法涉及扩大实验室合成过程,同时确保一致性、纯度和安全性。这包括优化反应条件,使用工业级试剂,以及采用大规模纯化技术 .
化学反应分析
托纳贝沙特经历各种化学反应,包括:
氧化: 托纳贝沙特可以在特定条件下氧化,形成相应的氧化产物。
还原: 还原反应可以修饰苯并吡喃核上的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂,以及各种催化剂以促进取代反应。形成的主要产物取决于所用反应条件和试剂 .
相似化合物的比较
与其他间隙连接调节剂相比,托纳贝沙特具有独特性,因为它专门靶向连接蛋白 43 半通道,并且能够穿透血脑屏障。类似的化合物包括:
卡贝诺隆: 另一种间隙连接抑制剂,但具有更广泛的活性且特异性较低。
美克洛芬酸: 一种非甾体抗炎药,也抑制间隙连接,但具有不同的药理特性。
Gap19: 一种连接蛋白 43 半通道的肽抑制剂,具有不同的作用机制
属性
IUPAC Name |
N-[(3S,4S)-6-acetyl-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-chloro-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFNO4/c1-10(24)11-5-7-16-13(8-11)17(18(25)20(2,3)27-16)23-19(26)12-4-6-15(22)14(21)9-12/h4-9,17-18,25H,1-3H3,(H,23,26)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLIIRNOPGJTBJD-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(C(C2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1)OC([C@H]([C@H]2NC(=O)C3=CC(=C(C=C3)F)Cl)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169923 | |
| Record name | Tonabersat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175013-84-0 | |
| Record name | Tonabersat [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175013840 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tonabersat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06578 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tonabersat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TONABERSAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XD9773ZMN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Tonabersat?
A1: Tonabersat is proposed to primarily act by blocking connexin hemichannels, particularly connexin 43 (Cx43) hemichannels. [, , , , , ] These hemichannels are involved in intercellular communication and the release of signaling molecules, such as adenosine triphosphate (ATP).
Q2: How does Tonabersat's inhibition of connexin 43 hemichannels affect the inflammasome pathway?
A2: Tonabersat's blockade of Cx43 hemichannels reduces the release of ATP, a critical signaling molecule involved in activating the NLRP3 inflammasome. [, , , ] This inhibition of ATP release subsequently disrupts inflammasome assembly and downstream pro-inflammatory cytokine production.
Q3: What is the proposed link between Tonabersat's mechanism of action and its potential in treating migraine?
A3: Tonabersat's ability to inhibit cortical spreading depression (CSD), a wave of neuronal and glial depolarization in the brain, is thought to contribute to its potential in migraine treatment. [, , , , ] CSD is believed to be a key mechanism underlying migraine aura and potentially triggers migraine pain. Tonabersat's inhibition of CSD is attributed to its modulation of neuronal-glial communication, possibly through its action on connexin channels.
Q4: How does Tonabersat affect the trigeminal ganglion in the context of migraine?
A4: Studies suggest that Tonabersat inhibits gap junction communication between neurons and satellite glial cells within the trigeminal ganglion. [, ] This inhibition potentially reduces peripheral sensitization within the ganglion, which plays a role in migraine pain processing.
Q5: What is the molecular formula and weight of Tonabersat?
A5: The scientific literature provided does not explicitly state the molecular formula or weight of Tonabersat. Further research in chemical databases or publications is needed for this information.
Q6: Is there any available spectroscopic data on Tonabersat?
A6: The provided literature does not include details regarding spectroscopic data for Tonabersat. Consult chemical databases or publications focused on Tonabersat's chemical characterization for this information.
Q7: How does Tonabersat perform under various environmental conditions?
A7: The provided research papers do not provide detailed information on the material compatibility and stability of Tonabersat under varying conditions. Further investigation into relevant studies is required.
Q8: Does Tonabersat exhibit any catalytic properties?
A8: The research primarily focuses on Tonabersat's role as a modulator of connexin channels and its therapeutic potential in various diseases. No catalytic properties are mentioned or investigated in the provided papers.
Q9: Have there been any computational studies, such as molecular modeling or simulations, conducted on Tonabersat?
A9: The provided research papers do not mention any specific computational chemistry studies or molecular modeling efforts on Tonabersat.
Q10: Are there any established QSAR models for Tonabersat or its analogs?
A10: No information regarding QSAR models specifically for Tonabersat or its analogs is available in the provided literature.
Q11: How do structural modifications of Tonabersat affect its activity, potency, and selectivity?
A11: The documents do not offer insights into the structure-activity relationship (SAR) of Tonabersat. Specific studies focusing on the impact of structural modifications on Tonabersat's pharmacological profile would be required to address this question.
Q12: What is known about the stability of Tonabersat under different storage conditions?
A12: The research papers do not elaborate on the stability of Tonabersat under various storage conditions. Refer to specific stability studies or drug formulation literature.
Q13: What formulation strategies have been explored to enhance Tonabersat's stability, solubility, or bioavailability?
A13: The provided papers do not mention specific formulation strategies employed for Tonabersat.
Q14: What in vitro models have been used to study Tonabersat's effects?
A17: Researchers have employed human retinal pigment epithelial cells (ARPE-19) to investigate Tonabersat's impact on inflammasome activation and epithelial-mesenchymal transition associated with diabetic retinopathy. [, ]
Q15: What animal models have been utilized to evaluate Tonabersat's efficacy?
A15: Tonabersat's therapeutic potential has been assessed in various animal models, including:
- Diabetic Retinopathy: Non-obese diabetic (NOD) mice []
- Multiple Sclerosis: Myelin oligodendrocyte glycoprotein 35–55-induced experimental autoimmune encephalomyelitis (MOG35–55 EAE) mice []
- Glioblastoma: F98 Fischer rat model [, ]
- Migraine: Studies investigating Tonabersat's effect on cortical spreading depression (CSD) in cats. []
Q16: Have clinical trials been conducted with Tonabersat, and what were the outcomes?
A16: Yes, multiple clinical trials have investigated Tonabersat, primarily focusing on migraine. Findings suggest:
- Migraine Prophylaxis: Some trials indicated a potential preventive effect of Tonabersat on migraine with aura, while others did not show a statistically significant benefit over placebo. [, , , , ]
- Acute Migraine Treatment: Trials evaluating Tonabersat for acute migraine relief yielded conflicting results, with some showing potential and others showing no significant benefit over placebo. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


